Oxidation State at Sulfur: Sulfone vs. Thiazolidinedione Core
The compound possesses a 1,1-dioxo-1lambda6-thiazolidine (cyclic sulfonamide) core, whereas the most closely related clinical candidates (e.g., MK-0767, KRP-297) contain a 2,4-dioxothiazolidine (thiazolidinedione, TZD) ring [1]. This difference converts the ring from a moderately acidic, planar TZD (pKa ~6-7, capable of forming a key hydrogen-bond network with PPARγ) to a non-acidic, puckered sulfonamide (pKa ~8-10 estimated for the NH of the ring, but lacking the acidic C-H), which eliminates the TZD's characteristic PPARγ pharmacophore while potentially introducing distinct hydrogen-bond acceptor capacity via the S=O groups [1]. No direct head-to-head biological comparison data are publicly available for this specific compound versus MK-0767 or KRP-297.
| Evidence Dimension | Core heterocycle oxidation state and acidity |
|---|---|
| Target Compound Data | 1,1-dioxo-1lambda6-thiazolidine (cyclic sulfonamide); non-acidic; puckered ring |
| Comparator Or Baseline | 2,4-dioxothiazolidine (TZD) in MK-0767/KRP-297; pKa ~6-7; planar ring; PPARγ pharmacophore |
| Quantified Difference | Qualitative structural change: replacement of carbonyl groups with sulfone; loss of acidic proton and PPARγ binding motif |
| Conditions | Structural comparison; no biological assay data available for the target compound |
Why This Matters
The sulfone core makes this compound unsuitable as a direct substitute for TZD-based PPARγ agonists; it must be evaluated in distinct target panels.
- [1] Maeda, T., et al. (1999). N-substituted dioxothiazolidylbenzamide derivatives and process for producing the same. U.S. Patent No. 5,948,803. Kyorin Pharmaceutical Co., Ltd. View Source
